molecular formula C14H9Cl2N3O B1416684 3-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline CAS No. 929338-51-2

3-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline

Cat. No.: B1416684
CAS No.: 929338-51-2
M. Wt: 306.1 g/mol
InChI Key: MLEIYTXOIRNKEM-UHFFFAOYSA-N
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Description

3-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 3-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline typically involves the condensation of 2,4-dichlorobenzamidoxime with an appropriate aniline derivative. One common method includes the use of a superbasic medium such as sodium hydroxide (NaOH) in dimethyl sulfoxide (DMSO) to facilitate the reaction . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

3-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the dichlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield amines or other reduced derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit monoamine oxidase (MAO) enzymes, which play a crucial role in the metabolism of neurotransmitters . By inhibiting these enzymes, the compound can modulate neurotransmitter levels and potentially exert neuroprotective effects.

Comparison with Similar Compounds

3-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

3-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O/c15-9-4-5-11(12(16)7-9)14-18-13(19-20-14)8-2-1-3-10(17)6-8/h1-7H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEIYTXOIRNKEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NOC(=N2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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